molecular formula C19H27N5O2 B2547471 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1171202-96-2

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2547471
CAS No.: 1171202-96-2
M. Wt: 357.458
InChI Key: GGUFFQBYJZEHCG-UHFFFAOYSA-N
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Description

2-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1H-benzo[d]imidazole moiety, a privileged scaffold in drug discovery known for its ability to interact with various enzymatic targets and biological receptors, often through hydrogen bonding and π-π stacking interactions . The molecule is further functionalized with a piperazine ring, a common feature that enhances solubility and provides a vector for molecular diversification, which is linked to a tetrahydrofuran (THF) derivative. The tetrahydrofuran-2-yl)methyl group is a key structural component found in other research compounds and building blocks, suggesting its potential role in modifying the molecule's physicochemical properties and bioavailability . While the specific biological profile of this compound requires further investigation, its architecture suggests potential as a key intermediate or a candidate for screening against a broad range of biological targets. Researchers may find value in this molecule for developing novel therapeutic agents, particularly in areas such as oncology, where related complex molecules with imidazole components have been investigated as protein inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-19(20-12-15-4-3-11-26-15)14-24-9-7-23(8-10-24)13-18-21-16-5-1-2-6-17(16)22-18/h1-2,5-6,15H,3-4,7-14H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUFFQBYJZEHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that integrates a benzimidazole moiety, a piperazine ring, and a tetrahydrofuran group. This structure suggests potential for diverse biological activities, particularly in pharmacology. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of approximately 342.45 g/mol. The structure features:

  • Benzimidazole moiety : Known for its role in various biological activities.
  • Piperazine ring : Enhances solubility and bioavailability.
  • Tetrahydrofuran group : May contribute to the compound's interaction with biological targets.

The mechanism of action for this compound is hypothesized based on its structural components:

  • Benzimidazole Interaction : Benzimidazole derivatives often exhibit interactions with DNA and proteins, potentially disrupting their functions .
  • Piperazine Enhancement : The piperazine ring may facilitate cell membrane penetration, enhancing bioavailability and efficacy.
  • Tetrahydrofuran Role : This group may influence the compound's solubility and stability in biological systems.

Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer properties:

  • In vitro Studies : Compounds derived from benzimidazole have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. For instance, one study reported an IC50 value of 45.2 ± 13.0 µM against U87 cells .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties:

  • Mechanism : They may inhibit key enzymes or disrupt cellular processes in bacteria, leading to cell death.
  • Efficacy : Some derivatives have shown MIC values as low as 0.015 mg/mL against Staphylococcus aureus, indicating potent antimicrobial activity .

Anti-inflammatory Activity

The compound has potential anti-inflammatory effects, which are common among benzimidazole derivatives:

  • Pathway Inhibition : They may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound.

StudyCompoundActivityIC50/Effect
BnZ variantAnticancerIC50 = 45.2 ± 13.0 µM (U87)
Benzimidazole derivativeAntimicrobialMIC = 0.015 mg/mL (S. aureus)
BnZ derivativeAnti-inflammatoryCOX inhibition at 10 µM = 85.91%

Comparison with Similar Compounds

Research Findings and Limitations

  • Pharmacological Potential: The target compound’s benzimidazole-piperazine core aligns with histamine H1/H4 receptor ligands (e.g., ), but specific binding data are unavailable. Molecular docking studies (similar to ) are needed to validate interactions .
  • Synthetic Challenges : The tetrahydrofuran substituent may complicate synthesis compared to simpler aryl groups in analogues like 9a–9e .
  • Data Gaps: Limited experimental data (e.g., IC50, pharmacokinetics) for the target compound necessitate further in vitro and in vivo studies.

Q & A

Basic: What are optimal synthetic conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core, followed by piperazine coupling, and acetamide functionalization. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for coupling reactions .
  • Catalysts : Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate amide bond formation .
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours to ensure completion .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurposeYield
11H-Benzimidazole-2-thiol, K₂CO₃, DMF, 70°C, 18hThiol activation65–75%
2Chloroacetamide derivative, NaH, THF, RT, 12hAmide coupling50–60%

Advanced: How to address regioselectivity challenges during piperazine functionalization?

Methodological Answer:
Regioselectivity in piperazine derivatives can be controlled by:

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to block specific nitrogen sites during alkylation .
  • Steric effects : Bulky substituents on the benzimidazole ring direct coupling to the less hindered piperazine nitrogen .
  • Reagent choice : Electrophilic agents like methyl iodide selectively target secondary amines over tertiary ones .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzimidazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and tetrahydrofuran (δ 1.7–4.0 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detect amide C=O stretches at ~1650–1680 cm⁻¹ .

Advanced: How to resolve ambiguities in tautomeric forms during structural characterization?

Methodological Answer:
Benzimidazole tautomerism (1H vs. 3H forms) can be resolved via:

  • 2D NMR (NOESY/ROESY) : Correlate proton proximities to distinguish tautomers .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for each tautomer .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding : Radioligand displacement assays for GPCRs or histamine receptors .

Advanced: How to identify biological targets using biophysical methods?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • X-ray crystallography : Resolve ligand-protein co-crystal structures for mechanistic insights .

Data Contradiction: How to reconcile discrepancies between computational docking and experimental bioactivity?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states or solvation models (e.g., implicit vs. explicit water) .
  • Validate assay conditions : Confirm target protein conformation (e.g., active vs. inactive state) and buffer pH .
  • Explore off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) .

Solubility Challenges: How to improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt formation : Use hydrochloride or phosphate salts .
  • Co-solvents : Employ cyclodextrins or PEG-based formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Stability Analysis: What degradation pathways should be monitored during storage?

Methodological Answer:

  • Hydrolysis : Monitor amide bond cleavage under acidic/basic conditions via HPLC .
  • Oxidation : Use LC-MS to detect sulfoxide or N-oxide byproducts .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Computational Modeling: How to compare molecular docking vs. molecular dynamics (MD) simulations?

Methodological Answer:

Parameter Docking MD Simulations
Time Scale Static (ns)Dynamic (µs–ms)
Flexibility Limited (rigid receptor)Full (flexible ligand/receptor)
Applications Virtual screeningBinding pathway analysis
Validation Experimental IC₅₀ correlation Free energy calculations (MM-PBSA)

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